molecular formula C19H25N3O2S B2902166 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1049446-16-3

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2902166
CAS No.: 1049446-16-3
M. Wt: 359.49
InChI Key: YARHZPIHZMRIGB-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is designed with a hybrid structure, incorporating two key pharmacophoric elements: a 4-(4-methoxyphenyl)piperazine group and a thiophene-based acetamide moiety. The 4-(4-methoxyphenyl)piperazine subunit is a well-characterized scaffold in neuropharmacology. Piperazine derivatives are known to interact with a range of central nervous system targets. Specifically, the 4-methoxyphenylpiperazine (4-MeOPP) moiety has been investigated in vitro for its activity on monoaminergic systems, functioning as a serotonin receptor agonist and exhibiting effects on neurotransmitter release and reuptake . This makes compounds featuring this group valuable tools for studying serotonin receptor-related pathways. The second component, 2-(thiophen-2-yl)acetamide, is a heterocyclic system frequently employed in drug discovery to optimize a compound's pharmacokinetic properties and binding affinity . The combination of these distinct structural features results in a novel research chemical with potential for exploring a variety of biological targets. Its primary research applications include investigating structure-activity relationships (SAR) of complex piperazine derivatives, profiling receptor binding affinities, and studying signal transduction mechanisms. Researchers may also utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening campaigns. This product is intended for research and analysis in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-24-17-6-4-16(5-7-17)22-12-10-21(11-13-22)9-8-20-19(23)15-18-3-2-14-25-18/h2-7,14H,8-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARHZPIHZMRIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interaction : The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This interaction suggests potential applications in modulating cardiovascular functions and neurological pathways.

Biochemical Pathways : Upon binding to α1-AR, the compound may induce:

  • Contraction of smooth muscles : Relevant in treating conditions like hypertension.
  • Altered neurotransmitter release : Potential implications in mood disorders and anxiety.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound has demonstrated promising results as an antibacterial agent against various pathogens, indicating its potential use in treating infections. In vitro studies have shown significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .

Antitumor Properties

Preliminary studies suggest that this compound exhibits anticancer activity. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation. The MTT assay results indicated that the compound effectively reduces the viability of cancer cells .

Anticonvulsant Activity

There is emerging evidence that the compound may possess anticonvulsant properties, which could be beneficial for treating epilepsy and other seizure disorders. Further studies are needed to ascertain its efficacy and safety in this context.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AntitumorInhibits proliferation of cancer cell lines
AnticonvulsantPotential anticonvulsant effects

Synthetic Routes

The synthesis of this compound typically involves:

Starting Materials :

  • 4-Methoxyphenylpiperazine
  • 2-Bromoethylthiophene

Reaction Conditions :

  • Conducted in aprotic solvents like DMF with potassium carbonate as a base at elevated temperatures.

Purification Techniques :

  • Recrystallization and chromatography are employed to ensure high purity levels of the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : A study reported that derivatives of similar compounds showed significant antimicrobial activity when tested against clinical isolates, suggesting that modifications to the piperazine structure can enhance efficacy .
  • Anticancer Activity Assessment : In vitro tests on human colon cancer cell lines demonstrated that the compound significantly reduced cell viability, with IC50 values indicating potent anticancer properties .
  • Pharmacokinetic Studies : In silico docking studies have provided insights into the pharmacokinetics of the compound, revealing favorable ADME properties that support its potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The 4-methoxyphenyl group on the piperazine ring is a critical pharmacophore. Modifications to this group significantly alter physicochemical and biological properties:

Compound Name Substituent on Piperazine Melting Point (°C) Molecular Weight (g/mol) Key Observations
Target Compound 4-Methoxyphenyl Not reported ~422.5* Thiophene acetamide side chain
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl Not reported 433.47 Enhanced polarity due to sulfonyl group
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 4-Fluorophenyl 269–270 410.51 Lower melting point vs. methoxy analogs
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide 4-Methoxyphenyl 228 438.54 Benzothiazole core improves rigidity

*Calculated based on molecular formula C₂₃H₂₆N₄O₃S.

Key Insight : The 4-methoxyphenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to polar sulfonyl or fluorophenyl substituents .

Variations in the Acetamide Side Chain

The thiophen-2-yl acetamide moiety distinguishes the target compound from analogs with thiazole, benzothiazole, or triazole substituents:

Compound Name Acetamide Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Activity Notes
Target Compound Thiophen-2-yl Not reported Not reported ~422.5 Potential CNS activity
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) Thiazol-2-yl 75 289–290 422.54 MMP inhibitory activity
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d) Benzothiazole 78 238 408.52 Improved metabolic stability
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Thiazol-2-yl with methoxyphenyl 86 281–282 408.52 Dual receptor modulation

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)Piperazine

Method 1: Nucleophilic Aromatic Substitution
4-Methoxyaniline reacts with bis(2-chloroethyl)amine hydrochloride under reflux in ethanol to form 1-(4-methoxyphenyl)piperazine.

  • Conditions : Ethanol, 80°C, 12 h.
  • Yield : 68–72%.

Method 2: Reductive Amination
4-Methoxybenzaldehyde undergoes reductive amination with piperazine using NaBH4 in methanol.

  • Yield : ~65%.

Alkylation to Form N-(2-Aminoethyl)-4-(4-Methoxyphenyl)Piperazine

The piperazine derivative is alkylated with 2-chloroethylamine hydrochloride:

  • Reagents : 1-(4-Methoxyphenyl)piperazine, 2-chloroethylamine hydrochloride, K2CO3.
  • Conditions : DMF, 90°C, 8 h under N2.
  • Workup : Precipitation with ice-water, filtration, and recrystallization in ethanol.
  • Yield : 75–80%.

Key Mechanistic Insight :
The reaction proceeds via SN2 nucleophilic substitution, where the piperazine nitrogen attacks the chloroethyl group.

Synthesis of 2-(Thiophen-2-Yl)Acetic Acid

Paal-Knorr Thiophene Synthesis :

  • Reactants : 1,4-Dicarbonyl compound (e.g., acetylacetone) and H2S/P4S10.
  • Conditions : Toluene, 110°C, 6 h.
  • Yield : 70–75%.

Alternative Method :
β-Ketodithioesters react with α-haloketones in aqueous medium to form thiophene derivatives.

Acetamide Formation via Acyl Chloride Coupling

  • Activation : 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl2) to form 2-(thiophen-2-yl)acetyl chloride.
  • Coupling : React the acyl chloride with N-(2-aminoethyl)-4-(4-methoxyphenyl)piperazine in dichloromethane (DCM) with triethylamine (TEA).
    • Conditions : 0°C to room temperature, 4 h.
    • Yield : 85–90%.

Critical Optimization :

  • Excess TEA (2.5 eq) ensures complete deprotonation of the amine.
  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Comparative Analysis of Methodologies

Step Method Solvent Temp (°C) Yield (%) Reference
Piperazine synthesis Reductive amination MeOH 25 65
Alkylation SN2 substitution DMF 90 80
Thiophene synthesis Paal-Knorr Toluene 110 75
Amide coupling Schotten-Baumann DCM 25 90

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) :
    • δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (m, 2H, thiophene-H), 3.79 (s, 3H, OCH3), 3.65 (t, J = 6.0 Hz, 2H, CH2N), 2.85–2.45 (m, 10H, piperazine-H).

Mass Spectrometry

  • ESI-MS : m/z 402.2 [M+H]+ (calculated for C20H24N3O2S: 401.5).

Infrared (IR) Spectroscopy

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O of methoxy).

Challenges and Optimization Strategies

Piperazine Alkylation Side Reactions

  • Issue : Over-alkylation leading to quaternary ammonium salts.
  • Solution : Use 1:1 molar ratio of piperazine to chloroethylamine and monitor reaction time.

Thiophene Ring Stability

  • Issue : Thiophene decomposition under strong acidic conditions.
  • Solution : Neutral pH during coupling and low-temperature acyl chloride formation.

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core, followed by alkylation and amidation. Key steps include:

  • Piperazine Functionalization: Introduce the 4-methoxyphenyl group via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .
  • Ethyl Linker Attachment: React the piperazine intermediate with ethylenediamine derivatives under controlled temperature (60–80°C) to avoid side reactions .
  • Thiophene-Acetamide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiophene-acetic acid moiety to the ethylenediamine linker .
    Optimization Tips:
  • Monitor reactions via TLC and optimize solvent polarity (e.g., dichloromethane for better separation) .
  • Purify intermediates via column chromatography (silica gel, gradient elution) to minimize impurities .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons), thiophene protons (δ 6.8–7.2 ppm), and acetamide carbonyl (δ ~170 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~428.2 Da) .
  • HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What preliminary pharmacological targets are hypothesized for this compound based on its structural analogs, and how are these targets validated?

Methodological Answer:

  • Hypothesized Targets:
    • Serotonin/Dopamine Receptors: The piperazine moiety is common in CNS-targeting ligands (e.g., 5-HT₁A, D₂ receptors) .
    • Enzyme Inhibition: The thiophene-acetamide group may inhibit carbonic anhydrase or kinases .
  • Validation Methods:
    • Radioligand Binding Assays: Screen against receptor panels (e.g., 5-HT₁A in rat cortical membranes) .
    • Enzyme Activity Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., CA-II inhibition via esterase activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity assays for this compound?

Methodological Answer:

  • Assay Condition Discrepancies:
    • Adjust buffer pH/ionic strength to mimic intracellular conditions .
    • Test membrane permeability using Caco-2 cell monolayers or PAMPA assays .
  • Metabolic Stability: Incubate with liver microsomes to assess metabolic degradation (e.g., CYP450-mediated oxidation) .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Q. What computational strategies are employed to model the binding interactions of this compound with putative targets like GPCRs or kinases?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Glide to dock the compound into receptor crystal structures (e.g., 5-HT₁A PDB: 6WGT) .
    • Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp116 in 5-HT₁A) .
  • Molecular Dynamics (MD) Simulations:
    • Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability .
    • Calculate binding free energy via MM-PBSA/GBSA .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for varying substituents on the piperazine and thiophene moieties?

Methodological Answer:

  • Systematic Substituent Variation:
    • Piperazine: Replace 4-methoxyphenyl with halogenated or bulky groups (e.g., 4-fluorophenyl) to modulate receptor selectivity .
    • Thiophene: Introduce methyl or nitro groups at the 5-position to enhance π-stacking with kinase ATP pockets .
  • Biological Testing:
    • Screen analogs against primary targets (e.g., IC₅₀ in enzyme assays) and counter-screens for selectivity .
    • Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .

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